molecular formula C22H20N2O5 B10805798 N-(4-ethylphenyl)-5-(2-hydroxy-5-methoxybenzoyl)-2-iminopyran-3-carboxamide

N-(4-ethylphenyl)-5-(2-hydroxy-5-methoxybenzoyl)-2-iminopyran-3-carboxamide

Cat. No.: B10805798
M. Wt: 392.4 g/mol
InChI Key: NLLHUXKUWMBAQI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-(2-hydroxy-5-methoxybenzoyl)-2-iminopyran-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-ethylphenyl)-5-(2-hydroxy-5-methoxybenzoyl)-2-iminopyran-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 336.36 g/mol
  • Structural Features :
    • Contains an ethylphenyl group, a hydroxy-methoxybenzoyl moiety, and a pyran ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the biosynthesis of lipids or the metabolism of xenobiotics.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure indicates possible antioxidant activity, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For instance:

  • Cell Line Studies : Compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)15Induces apoptosis
Compound BHT-29 (colon cancer)10Inhibits tubulin polymerization

Antimicrobial Activity

Research also indicates that derivatives of this compound could exhibit antimicrobial properties against various pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) tests against Staphylococcus aureus showed promising results with MIC values lower than those of standard antibiotics.

Case Studies

  • Study on Anticancer Properties :
    • A recent study published in a peer-reviewed journal assessed the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that this compound scavenged free radicals effectively, indicating its potential use as an antioxidant supplement.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-(2-hydroxy-5-methoxybenzoyl)-2-iminopyran-3-carboxamide

InChI

InChI=1S/C22H20N2O5/c1-3-13-4-6-15(7-5-13)24-22(27)18-10-14(12-29-21(18)23)20(26)17-11-16(28-2)8-9-19(17)25/h4-12,23,25H,3H2,1-2H3,(H,24,27)

InChI Key

NLLHUXKUWMBAQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=COC2=N)C(=O)C3=C(C=CC(=C3)OC)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.